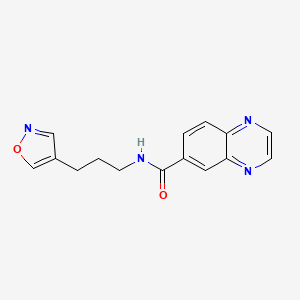

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide is a compound that combines the structural features of isoxazole and quinoxaline. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, known for its wide range of biological activities . Quinoxaline, on the other hand, is a bicyclic compound with fused benzene and pyrazine rings, also recognized for its significant pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the quinoxaline moiety. One common method for synthesizing isoxazole derivatives is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . For the quinoxaline part, a typical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound .

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of metal-free synthetic routes and eco-friendly solvents . The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to inhibit certain enzymes and receptors, while the quinoxaline moiety can interfere with DNA synthesis and repair . These combined effects contribute to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole and quinoxaline derivatives, such as:

Isoxazole derivatives: Known for their analgesic, anti-inflammatory, and anticancer properties.

Quinoxaline derivatives: Recognized for their antifungal, antibacterial, and antiviral activities.

Uniqueness

What sets N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide apart is the combination of both isoxazole and quinoxaline moieties, which may result in a synergistic effect, enhancing its overall biological activity and therapeutic potential .

Biologische Aktivität

N-(3-(isoxazol-4-yl)propyl)quinoxaline-6-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the isoxazole ring enhances its interaction with various biological targets.

The compound exhibits multiple mechanisms of action, primarily through modulation of neurotransmitter systems and interaction with ion channels. Notably, it has been shown to act on glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

- Glutamate Receptor Modulation : Research indicates that compounds similar to this compound can modulate NMDA and AMPA receptors, potentially influencing excitatory neurotransmission and neuroprotection .

- Inhibition of Enzymatic Activity : The compound has been implicated in the inhibition of certain enzymes involved in oxidative stress pathways, which may contribute to its neuroprotective effects .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. In vitro tests demonstrated significant activity against various microbial strains, indicating potential as an alternative therapeutic agent against resistant infections.

| Microbial Strain | IC50 (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.2 | |

| Escherichia coli | 7.8 | |

| Candida albicans | 6.5 |

Antiamoebic Activity

The compound has shown promising results in inhibiting Entamoeba histolytica, the causative agent of amoebiasis. The mechanism involves inducing oxidative stress and inhibiting thioredoxin reductase activity, leading to increased reactive oxygen species (ROS) within the parasite .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in neuronal death and improvement in functional recovery, attributed to its ability to modulate glutamate receptor activity .

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of quinoxaline derivatives against antibiotic-resistant bacterial infections, this compound demonstrated superior antibacterial activity compared to conventional antibiotics, suggesting its potential as a novel therapeutic agent .

Eigenschaften

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(18-5-1-2-11-9-19-21-10-11)12-3-4-13-14(8-12)17-7-6-16-13/h3-4,6-10H,1-2,5H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEJRQYXXOBCHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.